molecular formula C11H14Cl2N2 B7980831 (3-Methylquinolin-2-yl)methanamine dihydrochloride

(3-Methylquinolin-2-yl)methanamine dihydrochloride

Cat. No.: B7980831
M. Wt: 245.14 g/mol
InChI Key: CPKKJDVNNSGGMG-UHFFFAOYSA-N
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Description

(3-Methylquinolin-2-yl)methanamine dihydrochloride (CAS: 1956322-16-9) is a quinoline-derived compound with a methyl substituent at position 3 and an aminomethyl group at position 2, stabilized as a dihydrochloride salt. Its molecular formula is C₁₁H₁₄Cl₂N₂ (MW: 245.15) . The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. Storage requires protection from light and moisture under inert conditions . Hazard statements (H302, H315, H319, H335) indicate moderate toxicity, necessitating careful handling .

Properties

IUPAC Name

(3-methylquinolin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.2ClH/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12;;/h2-6H,7,12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKKJDVNNSGGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of 2-Cyano-3-methylquinoline

The most common method involves catalytic hydrogenation of 2-cyano-3-methylquinoline (1 ) to yield the primary amine, followed by salt formation with hydrochloric acid.

Procedure :

  • 2-Cyano-3-methylquinoline (7.7 g) is dissolved in acetic acid (100 mL) with 5% palladium-on-carbon (500 mg).

  • The mixture is hydrogenated at 50 psi H₂ until theoretical uptake is achieved.

  • The catalyst is filtered, and the filtrate is concentrated to an oil.

  • The crude amine is basified with NaOH, extracted into benzene, and treated with HCl gas to precipitate the dihydrochloride.

Key Data :

  • Yield : 88% (amine intermediate)

  • Purity : >95% (HPLC)

  • Reaction Time : 3–6 hours

Reductive Amination of 3-Methylquinoline-2-carbaldehyde

An alternative route employs reductive amination of 3-methylquinoline-2-carbaldehyde (2 ) using sodium cyanoborohydride (NaBH₃CN).

Procedure :

  • 3-Methylquinoline-2-carbaldehyde (10 mmol) is reacted with ammonium chloride (12 mmol) in methanol.

  • NaBH₃CN (15 mmol) is added portionwise at 0°C.

  • The mixture is stirred for 12 hours, quenched with water, and extracted with dichloromethane.

  • The product is treated with HCl/EtOAc to form the dihydrochloride.

Key Data :

  • Yield : 74%

  • Selectivity : Avoids over-reduction of the quinoline ring

Microwave-Assisted Synthesis

Recent advancements use microwave irradiation to accelerate cyclization and reduction steps.

Procedure :

  • 3-Aminobenzyl alcohol is condensed with dimethyl 2-(methoxymethylene)malonate under microwave irradiation (150°C, 20 min).

  • The intermediate enamine is reduced with NaBH₄ in ethanol.

  • The free base is treated with HCl gas to yield the dihydrochloride.

Key Data :

  • Reaction Time : 45 minutes (vs. 6 hours conventionally)

  • Yield : 91%

Optimization Strategies

Catalyst Screening

Pd/C remains the standard catalyst, but Raney Ni and PtO₂ have been tested for cost efficiency:

CatalystYield (%)Purity (%)Cost (USD/g)
5% Pd/C889512.50
Raney Ni72883.20
PtO₂819218.00
SolventReaction Time (h)Isolated Yield (%)
Ethanol688
1,2-Dimethoxyethane4.585
DMF378

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.97 (br s, 1H, NH), 8.78 (d, J = 6.7 Hz, 2H), 3.90 (s, 3H, CH₃).

  • MS (ESI) : m/z 245 [M+H]⁺.

X-ray Crystallography

The dihydrochloride salt crystallizes in a monoclinic system (space group P2₁/c), with Cl⁻ ions forming hydrogen bonds to the protonated amine.

Industrial-Scale Production

A patented continuous-flow process enhances safety and yield:

  • 2-Cyano-3-methylquinoline and H₂ are fed into a fixed-bed reactor packed with Pd/C.

  • The effluent is neutralized with HCl in a falling-film evaporator.

  • Crystallization in isopropanol yields 99.5% pure product.

Advantages :

  • 50% reduction in reaction time

  • 99% conversion efficiency

Comparative Analysis with Related Compounds

This compound exhibits superior stability over non-methylated analogs due to steric hindrance:

Property(3-Me-Quinolin-2-yl)methanamineQuinolin-2-ylmethanamine
Thermal Stability 220°C (decomp.)195°C (decomp.)
Aqueous Solubility 12 mg/mL28 mg/mL

Chemical Reactions Analysis

Types of Reactions

(3-Methylquinolin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

(3-Methylquinolin-2-yl)methanamine dihydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential anticancer and antimicrobial activities. The quinoline scaffold is known for its biological activity, making this compound a valuable precursor in drug discovery.

Biological Studies

Research has indicated that compounds similar to (3-Methylquinolin-2-yl)methanamine can interact with biological targets such as enzymes and receptors. This compound may modulate the activity of these targets, which is crucial in understanding disease mechanisms and developing therapeutic strategies.

Chemical Synthesis

The compound is utilized in organic synthesis, particularly in creating more complex molecules through various reactions such as:

  • Substitution Reactions : The amine group can act as a nucleophile, allowing for further functionalization.
  • Coupling Reactions : It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Case Study 1: Anticancer Activity

A study evaluating quinoline derivatives found that modifications to the 2-position significantly influenced their anticancer properties. The introduction of an amine group at the appropriate position enhanced potency against specific cancer cell lines, highlighting the potential of this compound as a lead compound for further development .

Case Study 2: Antimicrobial Properties

Research demonstrated that certain quinoline derivatives exhibited significant antimicrobial activity against a range of pathogens. The structural features of this compound may contribute to its effectiveness, making it a candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (3-Methylquinolin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key structural analogs and their properties are compared below. Differences in substituent positions, heterocyclic cores, and functional groups influence physicochemical properties, biological activity, and applications.

Structural Analogs in the Quinoline Family

Table 1: Quinoline-Based Analogs
Compound Name CAS No. Substituents Molecular Formula MW Key Properties/Applications
Quinolin-2-ylmethanamine hydrochloride 861036-67-1 None (base structure) C₁₀H₁₁ClN₂ 194.66 Precursor for neuroactive agents
Quinolin-2-ylmethanamine dihydrochloride 18004-62-1 None (dihydrochloride) C₁₀H₁₃Cl₂N₂ 231.13 Improved solubility vs. mono-HCl
(3-Methylquinolin-2-yl)methanamine dihydrochloride 1956322-16-9 3-CH₃, 2-CH₂NH₂·2HCl C₁₁H₁₄Cl₂N₂ 245.15 Neuronal inhibitor candidate
(4-Methylquinolin-2-yl)methanamine dihydrochloride 76278-31-4 4-CH₃, 2-CH₂NH₂·2HCl C₁₁H₁₄Cl₂N₂ 245.15 Reduced similarity (0.88 vs. target)

Key Observations :

  • Substituent Position: The 3-methyl group in the target compound distinguishes it from the 4-methyl analog (CAS: 76278-31-4), which shows lower structural similarity (0.88 vs. 0.97 for non-methylated analogs) .
  • Biological Activity: Methyl groups at position 3 or 4 may alter steric and electronic interactions with biological targets. For example, compound 9 in (a 7-substituted quinoline) demonstrated potent neuronal inhibition, suggesting substituent positioning critically affects activity .

Heterocyclic Variants: Pyridine and Thiazole Derivatives

Table 2: Heterocyclic Analogs
Compound Name CAS No. Core Structure Substituents Molecular Formula MW
(3-Methoxypyridin-2-yl)methanamine dihydrochloride 1276056-71-3 Pyridine 3-OCH₃, 2-CH₂NH₂·2HCl C₇H₁₂Cl₂N₂O 211.09
(4-Methoxypyridin-2-yl)methanamine dihydrochloride 1344046-06-5 Pyridine 4-OCH₃, 2-CH₂NH₂·2HCl C₇H₁₂Cl₂N₂O 211.09
(4-Methylthiazol-2-yl)methanamine dihydrochloride 625852-10-0 Thiazole 4-CH₃, 2-CH₂NH₂·2HCl C₅H₁₀Cl₂N₂S 213.12

Key Observations :

  • Functional Groups : Methoxy groups in pyridine derivatives (e.g., CAS: 1276056-71-3) may improve solubility but reduce metabolic stability compared to methyl groups .

Ethyl-Substituted and Multi-Substituted Quinoline Derivatives

  • 3-Ethyl-8-methylquinolin-2-amine hydrochloride (CAS: 1172880-06-6) incorporates ethyl and methyl groups, increasing steric bulk. This may enhance receptor selectivity but reduce solubility .
  • N-Methyl-1-(quinolin-2-yl)methanamine (CAS: 136727-11-2) lacks the dihydrochloride salt, reducing aqueous solubility but improving lipid solubility .

Biological Activity

(3-Methylquinolin-2-yl)methanamine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including its mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.

  • IUPAC Name : this compound
  • CAS Number : [B7980831]
  • Molecular Formula : C10H12Cl2N2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Binding : The compound could bind to receptors, altering signaling pathways that influence physiological responses.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli0.5
S. aureus1.0

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. Studies have shown that this compound exhibits moderate antimalarial activity against Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth.

Table 2 provides a comparative analysis of antimalarial activity among various quinoline derivatives.

CompoundIC50 (µg/mL)
Chloroquine0.02
This compound0.5
Other Quinoline DerivativesVaries

Case Studies

Recent studies have explored the efficacy of this compound in various biological contexts:

  • In Vitro Studies : A study assessed the cytotoxicity and antimicrobial effects of the compound on human cell lines and pathogenic bacteria, demonstrating selective toxicity towards pathogens while sparing human cells.
  • In Vivo Studies : Animal models treated with the compound showed reduced parasitemia in malaria-infected mice, suggesting its potential as a therapeutic agent against malaria.

Comparative Analysis with Similar Compounds

The structure-activity relationship (SAR) of quinoline derivatives indicates that modifications at specific positions can enhance biological activity. For instance, substituents at the 3 and 8 positions on the quinoline ring significantly affect potency against microbial and parasitic infections.

Table 3 compares the biological activities of this compound with other similar compounds.

CompoundAntimicrobial ActivityAntimalarial Activity
This compoundModerateModerate
Other Quinoline DerivativesHighHigh

Q & A

Q. What are the recommended synthetic routes for (3-methylquinolin-2-yl)methanamine dihydrochloride?

The compound can be synthesized via multi-step organic reactions. A plausible approach involves:

  • Quinoline core formation : Using Vilsmeier-Haack reagents (e.g., POCl₃/DMF) to introduce formyl or acetyl groups at the 3-position of quinoline derivatives, followed by methylation .
  • Amination : Reductive amination or nucleophilic substitution to introduce the methanamine group at the 2-position.
  • Salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) to obtain the dihydrochloride salt . Purity validation via HPLC (≥95%) and structural confirmation via ¹H/¹³C NMR are critical .

Q. How can the molecular structure of this compound be validated experimentally?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The compound’s dihydrochloride form may exhibit hydrogen-bonding networks between the amine groups and chloride ions, which can be resolved using OLEX2 or WinGX suites .
  • Spectroscopy : Compare experimental NMR shifts (e.g., δ 8.5–9.0 ppm for aromatic protons) with DFT-calculated values to confirm regiochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Scenario : Discrepancies in proton assignments between NMR and X-ray data.
  • Method : Perform DFT-based NMR chemical shift calculations (e.g., using Gaussian) to cross-validate experimental NMR peaks. For crystallography, re-examine thermal displacement parameters and occupancy rates to rule out disorder or solvent effects .

Q. What strategies optimize the yield of this compound during scale-up synthesis?

  • Reaction conditions : Use microwave-assisted synthesis to accelerate quinoline ring formation (reducing side products like 2-chloro-3-acetylquinoline) .
  • Purification : Employ counterion exchange (e.g., switching from HCl to H₂SO₄ during salt formation) to improve crystallinity, followed by recrystallization in ethanol/water .

Q. How does the dihydrochloride salt form influence the compound’s stability under physiological conditions?

  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The dihydrochloride form may exhibit higher hygroscopicity than the free base, requiring anhydrous storage .
  • Bioavailability : Compare solubility (in PBS) and logP values between the free base and salt forms to assess pharmacokinetic implications .

Data Analysis & Mechanistic Questions

Q. What analytical techniques are critical for assessing batch-to-batch variability in this compound?

  • Primary methods :
  • LC-MS : Quantify impurities (e.g., residual methylquinoline intermediates) with a limit of detection <0.1% .
  • Elemental analysis : Verify stoichiometry of Cl⁻ ions (theoretical Cl content: ~25.4%) .
    • Advanced : Use multivariate analysis (e.g., PCA) on FTIR spectra to detect subtle structural variations .

Q. How can researchers investigate the compound’s potential as a lysyl oxidase (LOX) inhibitor?

  • In vitro assays : Measure IC₅₀ values against LOXL2 using fluorogenic substrates (e.g., Amplex Red assay). Compare with known inhibitors like LOX-IN-3 dihydrochloride (IC₅₀ ~126 nM) .
  • Molecular docking : Model interactions between the quinoline core and LOXL2’s copper-binding domain using AutoDock Vina. Key residues: His626, Tyr689 .

Contradiction & Troubleshooting

Q. How to address inconsistent biological activity across different synthetic batches?

  • Root cause analysis :
  • Impurity profiling : Use HRMS to identify trace byproducts (e.g., N-oxide derivatives) that may antagonize target binding .
  • Crystallinity : Assess via PXRD; amorphous batches may exhibit altered dissolution rates in cell assays .

Q. Why might NMR spectra show unexpected splitting patterns for the methanamine protons?

  • Possible causes : Dynamic proton exchange between NH₃⁺ and Cl⁻ ions in DMSO-d₆.
  • Solution : Acquire spectra in D₂O to quench exchange effects, or use low-temperature NMR (-40°C) to slow dynamics .

Methodological Resources

  • Crystallography : SHELXL (refinement), ORTEP-3 (visualization) .
  • Synthesis : Vilsmeier-Haack reagent protocols for quinoline functionalization .
  • Bioactivity : LOX inhibition assays and docking protocols .

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